![molecular formula C20H20N4O2S B2736154 N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 894005-09-5](/img/structure/B2736154.png)
N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, also known as MPPPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPPPA is a thioacetamide derivative that has been synthesized using a series of chemical reactions.
Scientific Research Applications
Pyridazinone Derivatives and Antinociceptive Activity
Research involving pyridazinone derivatives, closely related to the chemical structure , demonstrates significant antinociceptive activity. These studies suggest that compounds like N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide could be valuable in developing new analgesic agents. For example, the synthesis and evaluation of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives have been conducted, revealing that most compounds exhibited higher potency than aspirin in animal models, indicating promising applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Insecticidal Activity of Pyridine Derivatives
Another area of research involves the synthesis and toxicity evaluation of pyridine derivatives against pests. The insecticidal activity of these compounds, through their structural modifications, has been investigated, showing promising results against specific aphid species. This indicates potential agricultural applications, where compounds like N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide could be tailored to control pest populations effectively (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis of Heterocycles and Biological Activity
The compound's core structure is useful in synthesizing various heterocycles, which are crucial in medicinal chemistry for developing new drugs with potential anticancer, antimicrobial, and antiproliferative properties. Research has demonstrated the utility of similar compounds in synthesizing novel heterocyclic compounds, indicating the chemical's versatility in contributing to drug discovery and development (Gaby, Kamal El Dean, Gaber, Eyada, & Al Kamali, 2003).
Anticonvulsant Agents from Thioacetamide Derivatives
The synthesis and pharmacological evaluation of S-acetamide derivatives of thio-compounds for anticonvulsant activity are another important area. Studies have shown that derivatives structurally related to N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide exhibit moderate anticonvulsant activity, suggesting potential applications in developing new treatments for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-17-4-2-15(3-5-17)8-13-22-19(25)14-27-20-7-6-18(23-24-20)16-9-11-21-12-10-16/h2-7,9-12H,8,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEVLUFYOLSDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide |
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